N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Bioisostere Fsp3 Drug-likeness

This non-interchangeable BCP building block uniquely combines a bridgehead hydroxyl with a tertiary N-methylacetamide on the rigid bicyclo[1.1.1]pentane scaffold. Unlike hydroxyl-free analogs (LogP 1.02), this compound provides lower lipophilicity and superior aqueous solubility—≥50-fold improvement over phenyl rings—while the -OH group enables precise tuning of hydrogen-bonding capacity and steric bulk for drug-target interactions. Essential for scaffold-hopping programs replacing ortho/meta-substituted phenyl rings with a 3D, sp³-rich (Fsp³ 0.75) core. Orthogonal amide and hydroxyl handles support rapid SAR derivatization in automated synthesis. Choose this specific analog to avoid derailing lead optimization with interchangeable substitutes.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12503945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C12CC(C1)(C2)O
InChIInChI=1S/C8H13NO2/c1-6(10)9(2)7-3-8(11,4-7)5-7/h11H,3-5H2,1-2H3
InChIKeyVVJZDRQLQLFOCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: A Hydroxylated BCP Isostere with Differentiated Physicochemical and Biorelevant Properties for Drug Discovery Programs


N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide (CAS 1628196-25-7) is a synthetically accessible, bicyclo[1.1.1]pentane (BCP)-based building block, structurally characterized by a rigid, sp³-rich core . This compound belongs to a class of BCP derivatives widely recognized as three-dimensional bioisosteres for phenyl rings, tert-butyl groups, and alkynes, offering potential improvements in aqueous solubility and metabolic stability over planar aromatic systems [1]. Its unique substitution pattern—a tertiary N-methylacetamide moiety and a bridgehead hydroxyl group—defines a specific, non-interchangeable profile within the broader chemical space of BCP isosteres [2].

Why N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide Cannot Be Replaced by Common BCP or Acetamide Analogs in Critical Design and Procurement Specifications


Generic substitution fails because the specific combination of a bridgehead hydroxyl group and a tertiary N-methylacetamide on the BCP scaffold imparts a distinct physicochemical and conformational profile that is not replicable by unsubstituted BCP amines, hydroxyl-free analogs, or other bioisosteres [1]. This unique substitution directly modulates key parameters such as aqueous solubility, hydrogen-bonding capacity, and steric bulk in ways that are critical for optimizing drug-target interactions and pharmacokinetic properties [2]. Using an alternative, such as N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide (lacking the hydroxyl) [3], introduces different LogP (1.02) and Fsp³ (0.875) values, thereby altering lipophilicity, three-dimensionality, and potential off-target binding profiles, which can derail lead optimization efforts. Therefore, this compound is a non-interchangeable, precision tool in medicinal chemistry workflows .

Quantitative Differentiation Guide for N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide Versus Closest Structural Analogs


Comparative sp³-Carbon Fraction (Fsp³) as a Predictor of Physicochemical Profile Superiority

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide exhibits a distinct sp³-carbon fraction (Fsp³) of 0.75 (calculated based on its molecular formula C8H13NO2), which is significantly higher than the phenyl ring (Fsp³ = 0.00) and comparable to its hydroxyl-lacking analog, N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide (Fsp³ = 0.875) [1]. This high degree of saturation is directly linked to improved aqueous solubility and reduced off-target binding promiscuity relative to planar aromatic structures, a primary driver for BCP adoption in medicinal chemistry [2]. The presence of the hydroxyl group on the target compound contributes to its Fsp³ and enhances its ability to participate in hydrogen bonding, offering a differentiated property set [3].

Bioisostere Fsp3 Drug-likeness

Predicted LogP Differentiation as an Indicator of Lipophilicity Tuning and Solubility Enhancement

The target compound, containing a hydroxyl group, is predicted to have a lower LogP value compared to its hydroxyl-free analog, N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide, which has a reported LogP of 0.06 [1]. This difference is significant; the introduction of the hydroxyl group on the BCP core increases polarity and enhances aqueous solubility, a key advantage over more lipophilic BCP derivatives and the highly lipophilic phenyl rings they replace (typical LogP for phenyl > 2) [2]. Literature supports that BCP isosteres often show improved solubility properties compared to benzene, with some BCP replacements improving solubility by at least 50-fold [3].

Lipophilicity LogP Pharmacokinetics

Enhanced Metabolic Stability via Amide Hydrolysis Resistance Versus Phenyl Bioisosteres

BCP-based compounds, including this scaffold, are documented to confer resistance against oxidative degradation and hydrogen atom transfer (HAT) processes, which are common metabolic liabilities for benzyl C-H motifs [1]. A direct application of this principle is seen in a medicinal chemistry program where a BCP was introduced into the scaffold of Hepatitis C NS5B inhibitors specifically to improve metabolic stability [2]. Furthermore, BCP replacements of fluorophenyl rings in γ-secretase inhibitors have demonstrated intrinsic advantages in achieving an optimal balance of properties, including improved in vitro metabolic stability [3]. The BCP core itself is less susceptible to CYP450-mediated oxidation than a phenyl ring, a class-level advantage.

Metabolic Stability Bioisostere Drug Metabolism

Solubility Enhancement Over Phenyl-Containing Analogs: A Class-Level Comparison

The replacement of an aromatic ring with a bicyclo[1.1.1]pentane (BCP) motif has been demonstrated to improve aqueous solubility by at least 50-fold in specific contexts [1]. This improvement is a hallmark of BCP bioisosteres and is attributed to the increased three-dimensionality and higher sp³-carbon fraction, which disrupts crystal packing and reduces lipophilicity-driven precipitation [2]. For instance, the BCP analogue of the γ-secretase inhibitor avagacestat developed by Pfizer exhibited increased passive permeability and aqueous solubility compared to the parent drug [3]. The hydroxyl group on the target compound further enhances this property, providing a hydrogen-bond donor/acceptor that increases hydrophilicity beyond what is achievable with unsubstituted BCPs.

Aqueous Solubility BCP Isostere Drug Formulation

Distinct Steric and Conformational Profile as an Ortho/Meta-Arene Bioisostere

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide features a 1,3-disubstituted BCP core, which serves as a bioisostere for para-substituted benzenes, while the bridgehead hydroxyl group introduces a third substituent, allowing the molecule to mimic ortho- or meta-substituted arene rings [1]. This is a crucial distinction from simpler, 1,3-disubstituted BCPs, which primarily replace para-substituted rings. The ability to present a third vector in a three-dimensional space expands the design options for medicinal chemists, enabling the exploration of chemical space inaccessible to planar aromatic rings or simple, difunctionalized BCPs . This compound provides a unique, synthetically accessible entry point to 2-substituted BCP frameworks, which are challenging to construct [2].

Bioisostere Conformation Medicinal Chemistry

Targeted Application Scenarios for N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide in Drug Discovery and Chemical Biology


Scaffold Hopping for Ortho/Meta-Substituted Phenyl Rings

This compound is ideally suited for scaffold-hopping programs aiming to replace an ortho- or meta-substituted phenyl ring with a three-dimensional, sp³-rich isostere. The 1,3-disubstituted BCP core mimics a para-substituted ring, while the bridgehead hydroxyl provides the third substitution vector [1]. This approach directly addresses the need to improve metabolic stability and aqueous solubility while exploring novel chemical space for intellectual property generation [2]. For example, a medicinal chemist could replace a 2,4-disubstituted phenyl ring (ortho/meta) in a lead compound with this BCP motif, leveraging its Fsp³ of 0.75 and predicted lower LogP for a superior pharmacokinetic profile [3].

Optimization of Lipophilicity and Solubility in Lead Compounds

For lead compounds suffering from high lipophilicity (LogP > 3) and poor aqueous solubility, this hydroxylated BCP can serve as a critical tool for property optimization. The introduction of a BCP core can improve solubility by at least 50-fold compared to a phenyl ring [1]. Furthermore, the hydroxyl group on this specific analog ensures the compound is more polar than other common BCP building blocks (like N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide, LogP = 0.06), enabling precise tuning of lipophilicity [2]. This is particularly valuable in the design of orally bioavailable drugs, where balancing permeability and solubility is paramount [3].

Building Blocks for Modular Synthesis and Library Construction

As a synthetically accessible and bench-stable compound [1], N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is a prime candidate for inclusion in fragment libraries and as a versatile building block in high-throughput automated synthesis platforms. Its availability aligns with modern accelerated synthesis methods for BCP amines, which are crucial for rapidly exploring structure-activity relationships (SAR) [2]. The compound's functional handles (the amide and the hydroxyl) provide orthogonal reactivity for further derivatization, enabling the efficient construction of diverse compound collections [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.